molecular formula C17H23FN2O3S B12240840 4-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine

4-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine

Cat. No.: B12240840
M. Wt: 354.4 g/mol
InChI Key: XPPBEEISRJWGTH-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine is a synthetic organic compound that features a fluoromethyl group, a pyrrolidine-1-sulfonyl group, and a benzoyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine typically involves multiple steps, including the introduction of the fluoromethyl group, the formation of the pyrrolidine-1-sulfonyl group, and the attachment of the benzoyl group to the piperidine ring. Common synthetic routes may include:

    Fluoromethylation: Introduction of the fluoromethyl group using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Sulfonylation: Formation of the pyrrolidine-1-sulfonyl group through the reaction of pyrrolidine with sulfonyl chlorides.

    Benzoylation: Attachment of the benzoyl group using benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles in appropriate solvents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine
  • 4-(Bromomethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine
  • 4-(Methyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine

Uniqueness

The presence of the fluoromethyl group in 4-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.

Properties

Molecular Formula

C17H23FN2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C17H23FN2O3S/c18-13-14-7-11-19(12-8-14)17(21)15-3-5-16(6-4-15)24(22,23)20-9-1-2-10-20/h3-6,14H,1-2,7-13H2

InChI Key

XPPBEEISRJWGTH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CF

Origin of Product

United States

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